5,5-dimethyl-4-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)dihydrofuran-2(3H)-one
Description
Properties
Molecular Formula |
C17H20F3N3O3 |
|---|---|
Molecular Weight |
371.35 g/mol |
IUPAC Name |
5,5-dimethyl-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]oxolan-2-one |
InChI |
InChI=1S/C17H20F3N3O3/c1-16(2)12(9-14(24)26-16)15(25)23-7-5-22(6-8-23)13-4-3-11(10-21-13)17(18,19)20/h3-4,10,12H,5-9H2,1-2H3 |
InChI Key |
QICGNVXXGOKOJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC(=O)O1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Radical Generation: Mn(III) oxidizes the enol form of dimedone (5,5-dimethyl-1,3-cyclohexanedione), generating an α-carbon radical.
-
Cyclization: The radical intermediates undergo regioselective addition to unsaturated acylpiperazine derivatives, followed by intramolecular cyclization.
-
Oxidation: Mn(III) facilitates oxidation to form the dihydrofuran ring.
-
Reactants: Dimedone (1.2 eq), unsaturated acylpiperazine (1 eq), Mn(OAc)₃ (2 eq).
-
Conditions: Glacial acetic acid, 65°C, 15–60 min.
-
Yield: 31–81% (dependent on steric hindrance).
Key Data:
| Reactant | Product Yield | Regioselectivity |
|---|---|---|
| Methacryloylpiperazine | 81% | Arylpropenoyl |
| Allylpiperazine | 20–32% | Acryloyl |
Synthesis of 4-[5-(Trifluoromethyl)Pyridin-2-Yl]Piperazine
The trifluoromethylpyridine (TFMP) moiety is introduced via nucleophilic aromatic substitution (NAS) or direct trifluoromethylation.
Nucleophilic Aromatic Substitution
Step 1: Synthesis of 2-chloro-5-(trifluoromethyl)pyridine via halogen exchange or trifluoromethylation of pyridine derivatives.
Step 2: Reaction with piperazine under basic conditions (e.g., K₂CO₃, DMF, 100°C).
-
Reactants: 2-Chloro-5-(trifluoromethyl)pyridine (1 eq), piperazine (1.2 eq).
-
Conditions: DMF, 100°C, 12 h.
-
Yield: 70–85%.
Amide Bond Formation
The dihydrofuran carbonyl is activated and coupled with 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine.
Carboxylic Acid Activation
Step 1: Hydrolysis of 4-cyano-dihydrofuran-2(3H)-one to 4-carboxy-dihydrofuran-2(3H)-one.
Step 2: Activation via thionyl chloride (SOCl₂) or HATU to form the acyl chloride or active ester.
Coupling Reaction
-
Reactants: Activated dihydrofuran (1 eq), 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine (1.2 eq).
-
Conditions: DCM, Et₃N, 0°C → RT, 12 h.
-
Yield: 60–75%.
Structural Characterization
Final compounds are validated via:
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrofuran ring, leading to the formation of furan derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Furan derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine and pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound can be used to study the interactions between small molecules and biological targets. Its piperazine moiety is particularly interesting for its potential binding to various receptors and enzymes.
Medicine
In medicinal chemistry, 5,5-dimethyl-4-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)dihydrofuran-2(3H)-one can be explored for its potential therapeutic properties. Its structure suggests it could be a candidate for drug development, particularly for targeting central nervous system disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the trifluoromethyl and piperazine groups.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-4-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)dihydrofuran-2(3H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, which could explain its potential effects on the central nervous system. The trifluoromethyl group may enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
5,5-dimethyl-4-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)dihydrofuran-2(3H)-one: The parent compound.
5,5-dimethyl-4-({4-[5-(methyl)pyridin-2-yl]piperazin-1-yl}carbonyl)dihydrofuran-2(3H)-one: A similar compound with a methyl group instead of a trifluoromethyl group.
5,5-dimethyl-4-({4-[5-(chloromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)dihydrofuran-2(3H)-one: A similar compound with a chloromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 5,5-dimethyl-4-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)dihydrofuran-2(3H)-one makes it unique compared to its analogs. The trifluoromethyl group is known to enhance the lipophilicity, metabolic stability, and binding affinity of compounds, which can lead to improved pharmacokinetic and pharmacodynamic properties.
Biological Activity
5,5-Dimethyl-4-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)dihydrofuran-2(3H)-one is a complex organic compound with potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C17H20F3N3O3
Molecular Weight: 371.35 g/mol
IUPAC Name: 5,5-dimethyl-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]oxolan-2-one
Canonical SMILES: CC1(C(CC(=O)O1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C
The compound features a dihydrofuran ring, a piperazine moiety, and a trifluoromethyl-substituted pyridine, which contribute to its unique chemical properties and biological activities.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biological targets including neurotransmitter receptors and enzymes. The piperazine moiety is particularly noted for its potential binding to acetylcholinesterase (AChE), which is crucial in central nervous system (CNS) function. The trifluoromethyl group may enhance binding affinity and metabolic stability, making it a candidate for CNS-related therapeutic applications.
1. Enzyme Inhibition
Research indicates that compounds similar to 5,5-dimethyl-4-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)dihydrofuran-2(3H)-one exhibit significant inhibition of AChE and butyrylcholinesterase (BuChE). In vitro studies have shown that these compounds can produce dual inhibition of cholinesterase enzymes with IC50 values ranging from 46.8 to 137.7 µM for AChE and 63.6 to 881.1 µM for BuChE .
2. Neuroprotective Effects
The potential neuroprotective effects are attributed to the inhibition of AChE, which can lead to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic signaling. This mechanism is particularly relevant for conditions such as Alzheimer's disease and other cognitive disorders .
Study 1: Cholinesterase Inhibition
In a study evaluating hydrazone derivatives derived from trifluoromethyl compounds, it was found that these derivatives exhibited strong inhibition of AChE with minimal cytotoxic effects on eukaryotic cell lines at concentrations up to 100 µM. The study highlighted structure–activity relationships that suggest modifications could enhance inhibitory potency .
Study 2: Piperazine Derivatives
Virtual screening of piperazine derivatives indicated that certain compounds could bind effectively at the peripheral anionic site of AChE, suggesting their utility as potential therapeutics in treating Alzheimer's disease . The presence of electronegative substituents like trifluoromethyl groups significantly improved the binding affinity.
Comparative Analysis
| Compound | Structure | IC50 (AChE) | IC50 (BuChE) | Notes |
|---|---|---|---|---|
| 5,5-Dimethyl... | Structure | 46.8 - 137.7 µM | 63.6 - 881.1 µM | Dual inhibitor |
| Similar Compound A | - | TBD | TBD | Contains methyl instead of trifluoromethyl |
| Similar Compound B | - | TBD | TBD | Contains chloromethyl instead of trifluoromethyl |
Q & A
Basic Questions
Q. What are the common synthetic routes for 5,5-dimethyl-4-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)dihydrofuran-2(3H)-one, and what critical reaction conditions must be controlled?
- Methodology :
-
Multi-step synthesis : Begin with the preparation of the piperazine-pyridine intermediate via nucleophilic substitution or coupling reactions. For example, describes similar piperazinyl-pyridine intermediates synthesized using Buchwald-Hartwig coupling or SNAr reactions .
-
Carbonyl coupling : React the dihydrofuranone core with the piperazine intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmosphere.
-
Critical conditions :
-
Temperature : Maintain 0–5°C during coupling to minimize side reactions.
-
pH : Adjust to neutral (pH 6.5–7.5) to stabilize reactive intermediates (see for buffer preparation) .
-
Purification : Use flash chromatography or preparative HPLC (≥95% purity, as in ) .
- Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Piperazine intermediate synthesis | Pd(dppf)Cl₂, K₂CO₃, DMF, 80°C | 65–75 | 90 | |
| Carbonyl coupling | EDC, HOBt, DCM, RT | 50–60 | 95 |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodology :
-
NMR : Use ¹H/¹³C NMR to confirm regiochemistry of the piperazine and dihydrofuranone moieties. highlights the use of 2D NMR (COSY, HSQC) to resolve overlapping signals in similar heterocycles .
-
HPLC-MS : Employ reverse-phase HPLC with ESI-MS to assess purity and molecular weight (e.g., uses HRMS for validation) .
-
FT-IR : Verify carbonyl stretches (C=O at ~1700 cm⁻¹) and trifluoromethyl groups (CF₃ at 1150–1250 cm⁻¹).
- Example Analytical Parameters :
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| ¹H NMR | δ 1.45 (s, 6H, CH₃), δ 3.70–4.10 (m, piperazine protons) | |
| HPLC-MS | Retention time: 8.2 min; [M+H]⁺: Calculated 456.2, Found 456.1 |
Q. What is the biological relevance of this compound in current research?
- Methodology :
- Target identification : Screen against kinase or GPCR panels due to structural similarity to known inhibitors (e.g., notes pyridine-piperazine derivatives as kinase modulators) .
- In vitro assays : Use cell viability assays (e.g., MTT) and enzymatic inhibition studies. emphasizes pH-controlled buffer systems for reproducible bioactivity assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays for this compound?
- Methodology :
- Orthogonal assays : Compare results from enzymatic assays (e.g., fluorescence polarization) with cell-based readouts (e.g., luciferase reporters) to rule out assay-specific artifacts.
- Buffer optimization : Adjust ionic strength or co-solvents (e.g., DMSO ≤0.1%) to mitigate interference (see for pH 6.5 buffer recommendations) .
- Metabolic stability : Test for off-target effects using liver microsome assays ( discusses metabolite profiling via LC-MS) .
Q. What strategies are recommended to address stability issues during long-term storage of this compound?
- Methodology :
-
Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the dihydrofuranone ring.
-
Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis ( suggests using ammonium acetate buffers for stability-indicating methods) .
- Stability Data Table :
| Condition | Degradation (%) | Time (weeks) | Key Degradants |
|---|---|---|---|
| 25°C, dark | <5 | 4 | None detected |
| 40°C/75% RH | 15–20 | 4 | Hydrolyzed lactone |
Q. How can structure-activity relationship (SAR) studies be designed to optimize the trifluoromethyl-pyridine moiety?
- Methodology :
- Analog synthesis : Replace CF₃ with Cl, Br, or CH₃ groups to assess electronic effects ( and provide protocols for halogenated pyridine synthesis) .
- Computational modeling : Perform docking studies with target proteins (e.g., kinases) using Schrödinger Suite or AutoDock.
- Pharmacokinetic profiling : Measure logP and solubility ( highlights HPLC-based logP determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
